3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane
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Overview
Description
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-bromo-2-methylpropene with 1,1-difluorocyclopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the 3-bromo-2-methylpropyl group can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound may play a crucial role in its reactivity and interactions with other molecules. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar structure but without the cyclopentane ring and fluorine atoms.
3-Bromo-2-methylpropyl acetate: Another similar compound with an acetate group instead of the difluorocyclopentane ring.
Uniqueness
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, as well as the cyclopentane ring
Biological Activity
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound's molecular formula is C8H10BrF2 with a molecular weight of approximately 241.12 g/mol. It consists of a cyclopentane ring with a difluoromethyl group and a bromoalkyl substituent. The presence of both bromine and fluorine atoms imparts distinctive chemical properties that influence its reactivity and biological interactions.
Key Features:
Property | Value |
---|---|
Molecular Formula | C8H10BrF2 |
Molecular Weight | 241.12 g/mol |
Functional Groups | Bromo, difluoromethyl |
Synthesis Methods
Various synthetic routes have been developed to produce this compound. These methods typically involve halogenation reactions or nucleophilic substitutions that take advantage of the compound's unique structure. Key synthesis strategies include:
- Electrophilic Bromination: Utilizing bromine in the presence of a suitable solvent to introduce the bromoalkyl chain.
- Fluorination Reactions: Employing fluorinating agents to add difluoromethyl groups onto the cyclopentane framework.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications. The compound's interactions with biological systems can be categorized as follows:
1. Enzyme Inhibition:
- Studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
2. Receptor Modulation:
- Interaction studies have shown that it may modulate certain receptor sites, influencing cellular signaling pathways which could be beneficial in treating diseases such as cancer or autoimmune disorders.
3. Antimicrobial Activity:
- Preliminary tests suggest potential antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- Case Study 1: A study evaluated its effect on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Case Study 2: Research focused on its anti-inflammatory properties revealed significant reductions in pro-inflammatory cytokines when administered in vitro.
Properties
Molecular Formula |
C9H15BrF2 |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C9H15BrF2/c1-7(6-10)4-8-2-3-9(11,12)5-8/h7-8H,2-6H2,1H3 |
InChI Key |
YIHLOMZQYDPSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(C1)(F)F)CBr |
Origin of Product |
United States |
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